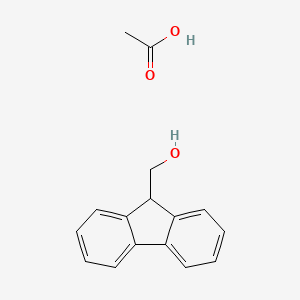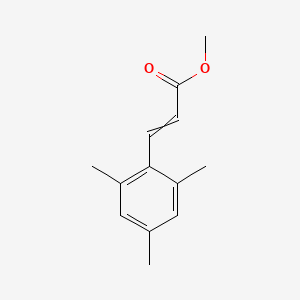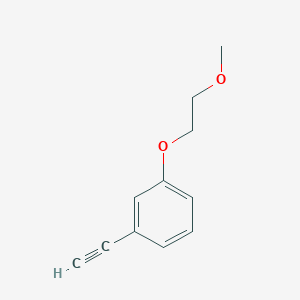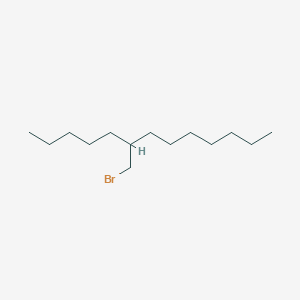![molecular formula C30H44NaO4PS B1443793 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate CAS No. 870245-84-4](/img/structure/B1443793.png)
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
Overview
Description
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is a palladium complex that is used in organic synthesis . It can be used as an efficient method to synthesize terminal alkynes . The compound has been shown to be a bromodomain inhibitor and can be used to study the role of toll-like receptors in autoimmune diseases . It is also a sulfonated ligand for palladium-catalyzed Suzuki-Miyaura coupling under aqueous conditions facilitating isolation of the organic products .
Molecular Structure Analysis
The molecular formula of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is C26H36NaO6PS . The InChI string representation of the molecule isInChI=1S/C26H35O5PS.Na.H₂O/c1-30-22-17-18-24 (33 (27,28)29)26 (31-2)25 (22)21-15-9-10-16-23 (21)32 (19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3, (H,27,28,29);;1H2/q;+1;/p-1; . Chemical Reactions Analysis
Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is used as a catalyst for Suzuki coupling reactions . It is also used in DNA-compatible hydroxycarbonylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate include its molecular weight, which is 512.57 on an anhydrous basis . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used as a ligand in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds. The ligand’s role is to stabilize the palladium catalyst and enhance the reaction’s efficiency, leading to higher yields and better selectivity.
Buchwald-Hartwig Amination
Another significant application is in the Buchwald-Hartwig amination process . This reaction forms carbon-nitrogen bonds, which are essential in the construction of complex molecules like pharmaceuticals and agrochemicals. The ligand’s unique structure facilitates the coupling of aryl halides with amines, producing a diverse array of aromatic amines.
Heck Reaction
The compound serves as a ligand in the Heck reaction , which is used to form carbon-carbon double bonds between aryl halides and alkenes. This reaction is valuable in the synthesis of fine chemicals and materials, including those used in organic electronics.
Hiyama Coupling
In Hiyama coupling reactions, this ligand helps in the formation of carbon-carbon bonds between aryl or vinyl halides and organosilanes . This method is particularly useful for synthesizing biologically active compounds and complex organic frameworks.
Negishi Coupling
The ligand is also employed in Negishi coupling, which is another method for constructing carbon-carbon bonds, this time using organozinc reagents . It’s a powerful tool for creating polyolefins and other polymers with precise structures.
DNA-Compatible Reactions
A unique application of this compound is in DNA-compatible reactions . It can be used as a water-soluble Pd-precatalyst in DNA-compatible Suzuki-Miyaura reactions and hydroxycarbonylation reactions. This allows for the modification of DNA-linked molecules, which has implications in the field of genetic engineering and drug development.
properties
IUPAC Name |
sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIRGSNIJFBDI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44NaO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855870 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate | |
CAS RN |
870245-84-4 | |
| Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






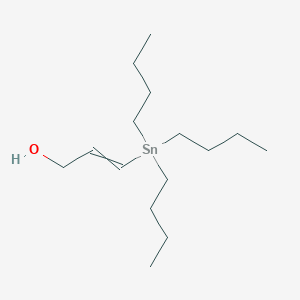
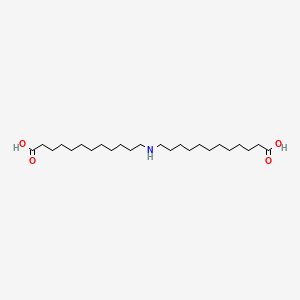

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
